molecular formula C8H7NOS B1640892 2H-thiopyrano[2,3-b]pyridin-4(3H)-one CAS No. 286472-03-5

2H-thiopyrano[2,3-b]pyridin-4(3H)-one

Cat. No.: B1640892
CAS No.: 286472-03-5
M. Wt: 165.21 g/mol
InChI Key: YVONCYKXWZJWHM-UHFFFAOYSA-N
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Description

2H-thiopyrano[2,3-b]pyridin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound consists of a thiopyran ring fused to a pyridine ring, forming a bicyclic structure.

Chemical Reactions Analysis

2H-thiopyrano[2,3-b]pyridin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Mechanism of Action

The mechanism of action of 2H-thiopyrano[2,3-b]pyridin-4(3H)-one is not fully understood, but it is believed to involve interactions with cellular targets that disrupt normal cellular functions. For example, its antifungal activity may be due to the inhibition of key enzymes or pathways essential for fungal growth and survival . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

2H-thiopyrano[2,3-b]pyridin-4(3H)-one can be compared with other thiopyran-fused heterocycles, such as:

The uniqueness of this compound lies in its specific fusion of the thiopyran and pyridine rings, which imparts distinct chemical and biological properties compared to other thiopyran-fused heterocycles.

Properties

IUPAC Name

2,3-dihydrothiopyrano[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVONCYKXWZJWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951316
Record name 2,3-Dihydro-4H-thiopyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286472-03-5
Record name 2,3-Dihydro-4H-thiopyrano[2,3-b]pyridin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286472-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-4H-thiopyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 14 g. (61.6 mmol) 3-(3-Carboxy-2-pyridylthio)propionic Acid [prepared as described in lit.: J. Heterocyclic Chem., 37, 379 (2000)] and 15 g. (185 mmol, 3 eqs) of anhydrous sodium acetate, in 200 mL. of acetic anhydride was refluxed (160° C.) under stirring, N2 atm, dry conditions, for 2 hours. Cooled, diluted with 300 mL of water, basified with 30% ammonium hydroxide solution to pH 8-9, extracted with 3×200 mL chloroform. Combined organics washed with 2×60 mL Sodium bicarbonate (satn.sol), water, dried, evaporated, gave 2.8 g. (27%) of the title compound, reddish solid, m.p. 66-8° C., (M+H)+=166.2.
Quantity
61.6 mmol
Type
reactant
Reaction Step One
Quantity
185 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
27%

Synthesis routes and methods II

Procedure details

A solution of 14 g. (61.6 mmol) 3-(3-Carboxy-2-pyridylthio)propionic acid [prepared as described in lit.: J. Heterocyclic Chem., 37.379(2000)]and 15 g.(185 mmol, 3 eqs) of anhydrous sodium acetate, in 200 mL. of acetic anhydride was refluxed (160° C.) under stirring, N2 atm, dry conditions, for 2 hours. Cooled, diluted with 300 mL of water, basified with 30% ammonium hydroxide solution to pH 8–9, extracted with 3×200 mL chloroform. Combined organics washed with 2×60 mL Sodium bicarbonate (satn.sol), water, dried, evaporated, gave 2.8 g. (27%) of the title compound, reddish solid, m.p.66–8° C., (M+H)+=166.2.
Quantity
61.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
37.379(2000)]and
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
185 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-thiopyrano[2,3-b]pyridin-4(3H)-one
Reactant of Route 2
2H-thiopyrano[2,3-b]pyridin-4(3H)-one
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2H-thiopyrano[2,3-b]pyridin-4(3H)-one
Reactant of Route 5
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Reactant of Route 6
2H-thiopyrano[2,3-b]pyridin-4(3H)-one

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